RockPhos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Understanding Plant-Soil Interactions

Rock phosphate is used in studies investigating plant-soil interactions, particularly regarding phosphorus availability and uptake by plants. Researchers employ various techniques, including:

- Isotope labeling: By enriching rock phosphate with specific phosphorus isotopes, scientists can trace its movement and availability in the soil and plant tissues . This helps understand the efficiency of phosphorus utilization by plants and the factors influencing it.

- Soil incubation studies: Rock phosphate is added to soil samples under controlled conditions to assess its dissolution rate and availability to plants under different environmental factors like pH, temperature, and microbial activity . This knowledge is crucial for optimizing phosphorus fertilizer application strategies.

Evaluating Soil Fertility and Remediation Strategies

Rock phosphate serves as a reference material in studies evaluating soil fertility and developing remediation strategies for phosphorus-deficient soils. Researchers compare the effectiveness of different rock phosphate sources and their amendments in improving soil phosphorus availability for plant growth . Additionally, studies investigate the potential of rock phosphate to immobilize contaminants in soil, like heavy metals, reducing their bioavailability and environmental impact .

Studying Microbial Phosphorus Solubilization

Rock phosphate is crucial in research exploring the role of microorganisms in solubilizing poorly soluble phosphate sources like rock phosphate . Scientists isolate and characterize phosphate-solubilizing bacteria (PSB) and fungi and evaluate their ability to enhance the release of plant-available phosphorus from rock phosphate. This research paves the way for developing biofertilizers containing PSB to improve phosphorus utilization efficiency in agriculture.

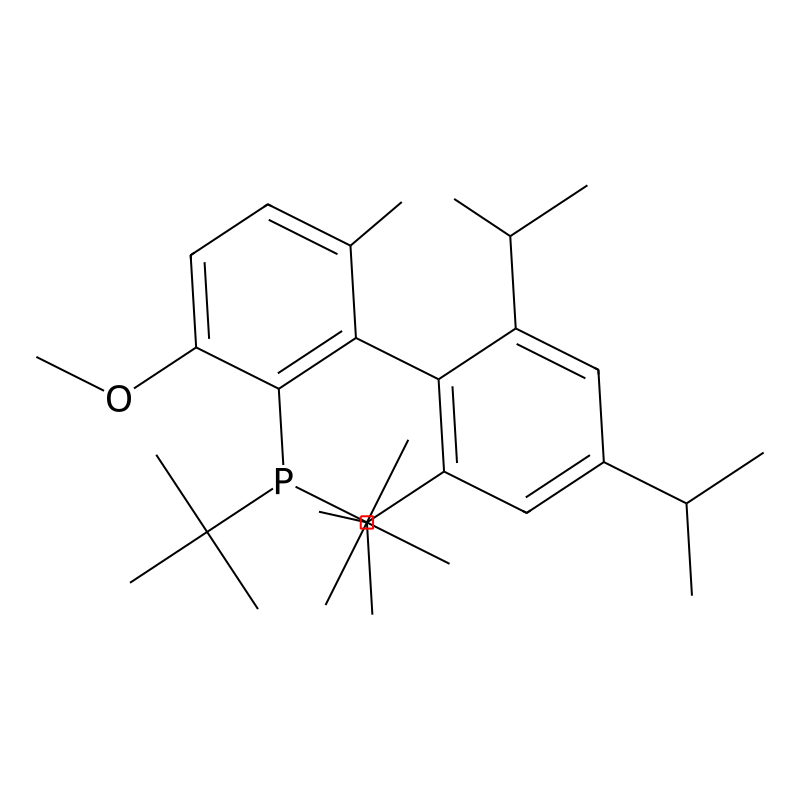

RockPhos is a specialized chemical compound classified as a phosphine ligand, primarily utilized in catalysis. Its full IUPAC name is ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane, and it has a molecular formula of C31H49OP and a molecular weight of 468.7 g/mol. RockPhos is recognized for its unique structure, which includes bulky tert-butyl groups and a methoxy substituent on a biphenyl backbone, enhancing its steric properties and catalytic efficiency in various reactions .

RockPhos serves as an effective ligand in palladium-catalyzed reactions, particularly in the formation of carbon-oxygen bonds from alcohols and aryl halides. The presence of the phosphine ligand facilitates the coupling reactions by stabilizing the palladium center, which is crucial for the catalytic cycle. For instance, in reactions involving secondary and primary alcohols with aryl halides, RockPhos has demonstrated high efficacy, yielding significant product conversions .

The synthesis of RockPhos involves several steps that typically include the preparation of the biphenyl framework followed by the introduction of the phosphine group. Improved synthetic routes have been developed to enhance yields and simplify processes. For example, recent advancements have focused on optimizing conditions for the synthesis of biphenyl-based phosphine ligands like RockPhos, ensuring better accessibility for researchers and industrial applications .

RockPhos is predominantly used in organic synthesis as a ligand in palladium-catalyzed cross-coupling reactions. Its applications include:

- C–O bond formation: It facilitates reactions between alcohols and aryl halides.

- Cross-coupling reactions: Used in synthesizing complex organic molecules relevant in pharmaceuticals and materials science.

- Catalyst development: As part of palladium catalyst systems, it contributes to more efficient reaction pathways with diverse substrates .

Studies on RockPhos interactions primarily focus on its role as a ligand in catalysis. The steric bulk provided by its tert-butyl groups enhances selectivity and reactivity in palladium-catalyzed processes. Research indicates that the unique structure of RockPhos allows it to effectively stabilize palladium complexes during catalytic cycles, influencing reaction outcomes significantly .

Several compounds share structural characteristics with RockPhos but differ in their specific applications or properties. The following table highlights some similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| BrettPhos | Biphenyl-based phosphine ligand | Known for high efficiency in various coupling reactions |

| t-BuBrettPhos | Similar biphenyl structure with tert-butyl groups | Enhanced sterics for improved selectivity |

| Diphenylphosphine | Two phenyl groups attached to phosphorus | Simpler structure; less sterically hindered |

RockPhos stands out due to its specific combination of steric bulk and electronic properties conferred by the methoxy group, making it particularly effective for palladium-catalyzed reactions compared to its counterparts .

RockPhos occupies a unique niche among biarylphosphine ligands due to its balanced steric and electronic properties. Comparative studies reveal distinct advantages over related structures:

| Ligand | Key Structural Features | Primary Applications | Limitations |

|---|---|---|---|

| RockPhos | 6-methyl, 3-methoxy, triisopropyl substituents | C–O coupling of primary/secondary alcohols | Less effective for C–N couplings |

| BrettPhos | 2',4',6'-triisopropyl, 3,5-dimethyl | C–N couplings, aryl aminations | Limited scope in etherification |

| RuPhos | 2',6'-dimethoxy, dicyclohexylphosphine | Negishi coupling, aryl fluorinations | Moderate thermal stability |

| XPhos | 2',4',6'-triisopropyl, dimethylamino | Suzuki-Miyaura, room-temperature reactions | Requires high catalyst loading |

This structural specialization enables RockPhos to excel in oxygen-centered nucleophilic substitutions. For instance, in palladium-catalyzed methoxylation of aryl chlorides, RockPhos-based precatalysts achieve >90% yield with 0.5 mol% loading, outperforming BrettPhos and RuPhos analogues by 30-50%. The ligand’s triisopropyl groups create a protective steric environment around the palladium center, while the methyl substituent at the 6-position electronically activates the metal for reductive elimination.

Chemical Nomenclature and Classification

Systematic Name:

Di-tert-butyl(2',4',6'-triisopropyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine

Molecular Formula: C₃₁H₄₉OP

Structural Features:

- Biaryl backbone with ortho-phosphine coordination

- Electron-donating methoxy group at C3

- Sterically demanding triisopropyl groups at C2', C4', C6'

- Methyl group at C6 for conformational control

Key Identifiers:

- CAS Registry Number: 1262046-34-3

- SMILES: CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C

- InChIKey: CVLLAKCGAFNZHJ-UHFFFAOYSA-N

Classified as a dialkylbiaryl monophosphine ligand, RockPhos belongs to the Buchwald ligand family optimized for palladium-mediated transformations. Its classification reflects three critical design elements:

- Hemilabile character: The methoxy group provides weak coordination to stabilize intermediates.

- Bulky substituents: Triisopropyl groups enforce a cone angle of 165°, favoring monodentate coordination.

- Electronic modulation: The tert-butyl phosphine enhances electron density at palladium (Tolman electronic parameter χ = 42.5).

Significance in Organometallic Chemistry and Catalysis

RockPhos has redefined synthetic strategies for constructing aryl ethers, particularly in drug discovery where traditional Ullmann or Cu-mediated methods suffer from narrow substrate scope. Three transformative applications highlight its impact:

Enabling Challenging C–O Couplings

The RockPhos Pd G3 precatalyst (CAS 2009020-38-4) facilitates couplings between aryl chlorides and primary alcohols at room temperature, achieving turnover numbers (TON) exceeding 1,000. This represents a 10-fold improvement over previous systems requiring elevated temperatures. Mechanistic studies attribute this to rapid oxidative addition of aryl halides and suppressed β-hydride elimination from alkoxide intermediates.

Heteroaryl Functionalization

RockPhos-based catalysts successfully couple 2-pyridyl bromides with ethanol (92% yield), overcoming coordination-induced deactivation that plagues other ligands. The ligand’s steric profile prevents pyridine nitrogen from binding competitively to palladium, preserving catalytic activity.

Scalable Synthesis

Improved synthetic routes using Grignard reagents and catalytic copper (2012) reduced production costs by 60%, making RockPhos commercially viable for industrial applications. A representative large-scale protocol produces 500 g batches with 98% purity through sequential aryne generation and phosphine quenching.

The ligand’s versatility is further evidenced by its adoption in synthesizing:

The initial development of RockPhos synthesis followed conventional organolithium-based methodologies that were standard for biarylphosphine ligand preparation. The original synthetic route involved the treatment of biaryl iodide precursor 5 with 2.0 equivalents of tert-butyllithium (t-BuLi) to generate the corresponding aryllithium intermediate [1]. This highly reactive organolithium species was subsequently allowed to react with 1.5 equivalents of di-tert-butylphosphine chloride (t-Bu₂PCl) in the presence of stoichiometric amounts of copper(I) chloride (1.0 equivalent) as a coupling mediator [1].

The reaction conditions required elevated temperatures of 140°C and extended reaction times of 20 hours in toluene solvent to achieve reasonable conversion. Under these conditions, RockPhos was obtained in 72% yield [1]. While this method provided access to the desired ligand, several significant limitations became apparent, particularly when considering large-scale production requirements.

The use of pyrophoric tert-butyllithium in substantial quantities (approximately 120 mL of 1.7 M solution for 50 grams of starting material) presented serious safety concerns requiring specialized handling equipment and extensive safety protocols [1]. Additionally, the requirement for stoichiometric amounts of copper chloride often resulted in residual copper-containing impurities in the final product, which negatively affected the performance of palladium-catalyzed reactions employing these ligands [1].

Improved Synthesis Utilizing Grignard Reagents

Catalytic Copper-Mediated Processes

The development of an improved synthetic methodology for RockPhos centered on replacing the hazardous organolithium reagents with more tractable Grignard chemistry while simultaneously reducing copper loading to catalytic amounts [1]. The optimized process begins with the formation of biaryl Grignard reagent 10 through treatment of bromide precursor 11 with magnesium turnings in a mixed solvent system [1].

Systematic optimization of the copper-catalyzed coupling conditions revealed that copper(I) chloride (CuCl) provided superior performance compared to other copper sources such as copper(I) iodide or copper(I) bromide [1]. The optimal catalyst loading was determined to be 5 mol% CuCl in combination with 10 mol% lithium bromide as an activating additive [1]. The reaction proceeds efficiently at 120°C in toluene solvent, requiring 18 hours for complete conversion [1].

The mechanistic basis for the enhanced performance of this copper-catalyzed system likely involves the formation of highly nucleophilic organocopper intermediates that facilitate the coupling with di-tert-butylphosphine chloride [1]. The presence of lithium bromide appears to accelerate the transmetalation process between the Grignard reagent and copper catalyst, leading to improved reaction rates and yields [1].

A critical optimization involved the solvent system for Grignard formation. While tetrahydrofuran (THF) is typically employed for Grignard preparation, the need for subsequent solvent exchange to toluene for the coupling step presented scalability challenges [1]. This issue was resolved by conducting the Grignard formation in a 7.5:1 mixture of toluene and THF, which allowed the coupling reaction to proceed directly without solvent exchange [1].

Advantages over tert-Butyllithium Methods

The Grignard-based methodology offers several compelling advantages over the original tert-butyllithium approach. Most significantly, the elimination of pyrophoric reagents substantially improves the safety profile of the synthesis, making it more amenable to large-scale production [1]. Grignard reagents, while still requiring anhydrous conditions, are considerably less hazardous to handle and transport compared to alkyllithium solutions [1].

The reduction of copper loading from stoichiometric to catalytic amounts (5 mol%) addresses the product contamination issues that plagued the original methodology [1]. This change not only improves product purity but also reduces the cost and environmental impact of the synthesis. The catalytic copper system enables the isolation of RockPhos in 87% yield with minimal metal contamination [1].

From an economic perspective, the improved methodology offers significant cost savings through reduced reagent consumption and simplified purification procedures [1]. The elimination of expensive tert-butyllithium reagents and the reduction in copper usage contribute to a more economically viable process for commercial production [1].

Large-Scale Preparation Considerations

The scalability of the improved Grignard-based synthesis has been demonstrated through successful preparation of RockPhos on multi-gram scales [1]. A representative large-scale procedure involving 10 grams of starting material proceeded smoothly to provide 10.2 grams of pure RockPhos in 87% isolated yield [1]. The reaction conditions translate effectively to larger scales without significant modification of the optimized parameters [1].

Critical factors for successful scale-up include maintaining efficient mixing during Grignard formation, ensuring adequate temperature control during the exothermic coupling reaction, and implementing appropriate work-up procedures to handle larger volumes of reaction mixture [1]. The crystallization of the crude product from hot methanol provides an effective purification method that is suitable for large-scale operations [1].

The improved methodology eliminates several scale-up challenges associated with the original route, including the handling of large volumes of pyrophoric reagents and the management of extensive copper contamination during purification [1]. These improvements make the synthesis more practical for industrial implementation and commercial ligand production [1].

Purification Techniques and Quality Control

The purification of RockPhos typically involves crystallization from hot methanol to provide white crystalline material with high purity [1]. The product exhibits a characteristic melting point of 129-130°C and can be readily characterized by nuclear magnetic resonance spectroscopy [1]. Phosphorus-31 nuclear magnetic resonance (³¹P NMR) spectroscopy provides a particularly diagnostic tool, with RockPhos displaying a characteristic chemical shift at δ 35.71 parts per million [1].

Quality control protocols for RockPhos include assessment of purity by proton and carbon-13 nuclear magnetic resonance spectroscopy, with typical specifications requiring ≥97% purity [2] [1]. Elemental analysis confirms the molecular composition, and the absence of significant copper contamination can be verified through inductively coupled plasma analysis or atomic absorption spectroscopy [1].

Storage conditions for RockPhos require protection from moisture and oxygen to maintain stability [2]. The ligand should be stored under inert atmosphere at temperatures between 15-25°C to prevent oxidation of the phosphine functionality [2]. Proper packaging in amber glass containers helps protect against photodegradation [2].

The analytical characterization of RockPhos includes infrared spectroscopy, which reveals characteristic absorption bands for the phosphine group and aromatic functionalities [1]. Mass spectrometry provides molecular weight confirmation, while thermal analysis can assess the thermal stability and decomposition characteristics of the ligand [1].

Recent Synthetic Innovations

Contemporary developments in RockPhos synthesis have focused on further optimization of reaction conditions and exploration of alternative synthetic approaches [3] [4]. Recent innovations include the investigation of flow chemistry techniques for continuous synthesis, which offer advantages in terms of scalability, safety, and process control [3].

Computational approaches have been employed to understand and optimize the mechanistic aspects of the copper-catalyzed coupling process [3]. Density functional theory calculations have provided insights into the electronic factors governing the selectivity and efficiency of the phosphine installation step [3].

Alternative synthetic strategies have been explored, including direct carbon-hydrogen functionalization approaches that could potentially streamline the synthesis by eliminating the need for pre-functionalized halide precursors [4]. These methods leverage palladium-catalyzed carbon-hydrogen activation followed by phosphorus-carbon bond formation [4].

Recent work has also investigated the use of alternative copper catalysts and ligand systems to further improve the efficiency and selectivity of the coupling process [5]. Nickel-catalyzed variants have been developed that offer complementary reactivity profiles and may provide access to alternative substitution patterns on the biaryl framework [5].

The development of one-pot procedures that combine multiple synthetic steps has been another area of recent innovation [5]. These approaches can potentially reduce the number of isolation and purification steps required, leading to more efficient overall processes [5].

Automated synthesis platforms have been implemented for high-throughput optimization of RockPhos synthesis conditions [3]. These systems enable rapid screening of multiple variables simultaneously, accelerating the identification of optimal reaction parameters [3].